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Compound of Interest

Compound Name: 6-Bromoindole-2-carboxylic acid

Cat. No.: B097180 Get Quote

6-Bromoindole-2-carboxylic acid is a heterocyclic building block of significant interest within

the scientific community, particularly in the fields of medicinal chemistry and materials science.

[1] Its indole core, a privileged scaffold in numerous biologically active compounds, is further

functionalized with a bromine atom and a carboxylic acid group. This specific arrangement of

functional groups imparts a unique combination of stability and reactivity, making it an

exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1]

The bromine atom at the 6-position serves as a valuable synthetic handle, enabling a wide

array of cross-coupling reactions to introduce further molecular diversity. The carboxylic acid at

the 2-position provides a key site for amide bond formation and other derivatizations, crucial for

modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This guide, intended for researchers and drug development professionals, offers a

comprehensive overview of the core physicochemical properties, spectroscopic profile, and

chemical reactivity of this compound, grounded in established scientific data.

Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental physical and chemical properties of a compound

is the bedrock of its successful application in research and development. 6-Bromoindole-2-
carboxylic acid is typically supplied as an off-white crystalline solid.[1]
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The essential physicochemical properties have been compiled from various sources and are

summarized below for quick reference. These parameters are critical for determining

appropriate solvents, reaction conditions, and storage protocols.

Property Value Source(s)

CAS Number 16732-65-3 [1][2]

Molecular Formula C₉H₆BrNO₂ [1][3]

Molecular Weight 240.05 - 240.06 g/mol [1][3]

Appearance Off-white crystalline powder [1]

Melting Point
219-225 °C[1], 221 °C, 221-

223°C[4]
[1][4]

Boiling Point (Predicted) 470.9 ± 25.0 °C [4]

Density (Predicted) 1.838 ± 0.06 g/cm³ [4]

pKa (Predicted) 4.30 ± 0.30 [4]

Storage Conditions
Store at 0-8 °C, sealed in a

dry, dark place
[1][4]

Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 6-
Bromoindole-2-carboxylic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is highly diagnostic. The acidic proton of the carboxylic

acid is expected to appear as a broad singlet significantly downfield, typically around 12

ppm, though its chemical shift can be dependent on solvent and concentration.[5] The N-H

proton of the indole ring will also appear as a broad singlet. The protons on the aromatic core

will resonate in the aromatic region (approximately 7.0-8.0 ppm), with splitting patterns

determined by their coupling with neighboring protons.
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¹³C NMR: The carbonyl carbon of the carboxylic acid is a key feature, typically resonating in

the 165-185 δ range.[5] The remaining eight carbon atoms of the bromoindole ring will

appear in the aromatic region, with the carbon bearing the bromine atom showing a

characteristic shift.

Infrared (IR) Spectroscopy The IR spectrum of a carboxylic acid is characterized by several

distinct absorption bands:

A very broad O-H stretching band is typically observed in the 2500-3300 cm⁻¹ region, often

superimposed on the C-H stretching bands.[5][6] This broadening is a result of strong

intermolecular hydrogen bonding, which causes the compound to exist as a dimer in the

solid state.[6]

A strong, sharp absorption band for the carbonyl (C=O) stretch is expected between 1690-

1760 cm⁻¹. For dimerized carboxylic acids, this peak is commonly found around 1710 cm⁻¹.

[5][6]

The C-O stretch appears in the 1210-1320 cm⁻¹ region.[6]

Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the

compound. The spectrum will show a molecular ion peak (M⁺) corresponding to the molecular

weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will

be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. A common

fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).

[7]

Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 6-Bromoindole-2-carboxylic acid lies in the reactivity of its three key

components: the indole N-H, the C2-carboxylic acid, and the C6-bromine.

Workflow for Synthetic Derivatization
The following diagram illustrates the principal reaction sites and potential synthetic

transformations, highlighting the compound's role as a versatile building block.
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Caption: Key reaction pathways for 6-Bromoindole-2-carboxylic acid.

This trifunctional reactivity allows for orthogonal chemical strategies, where each site can be

addressed selectively to build molecular complexity. For instance, the carboxylic acid can be

converted to an amide, followed by a Suzuki coupling at the bromine position to introduce a

new aryl group.

Applications in Drug Discovery and Materials Science
The utility of this compound is demonstrated by its application as a starting material or key

intermediate in several areas of research:

Oncology: It is a building block for synthesizing inhibitors of key cancer-related targets, such

as VEGFR-2 tyrosine kinase.[8][9]

Infectious Diseases: The indole-2-carboxylic acid scaffold has been identified as a promising

starting point for the development of novel HIV-1 integrase inhibitors.[10][11]

Inflammatory and Neurological Disorders: The compound serves as a precursor for various

pharmaceuticals targeting these conditions.[1]

Materials Science: Its electronic properties make it a candidate for creating advanced

materials like organic semiconductors.[1]
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Part 3: Experimental Protocol - Identity Confirmation
via ¹H NMR
This protocol provides a self-validating system for confirming the identity of a supplied sample

of 6-Bromoindole-2-carboxylic acid. The causality behind each step is explained to ensure

technical accuracy and reproducibility.

Objective: To acquire and interpret a ¹H NMR spectrum to verify the chemical structure of 6-
Bromoindole-2-carboxylic acid.

Materials:

Sample of 6-Bromoindole-2-carboxylic acid

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

Pipettes and glassware

NMR Spectrometer (300 MHz or higher)

Methodology:

Sample Preparation (Causality: Solubility and Signal Integrity):

Weigh approximately 5-10 mg of the 6-Bromoindole-2-carboxylic acid sample.

Rationale: This amount provides sufficient concentration for a clear signal without

saturation.

Transfer the solid into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of DMSO-d₆. Rationale: DMSO-d₆ is chosen for its ability to

dissolve the polar carboxylic acid and because its residual solvent peak does not typically

interfere with the signals of interest. Crucially, it allows for the observation of exchangeable

protons (N-H and COOH) which might be lost in solvents like D₂O.
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Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear,

homogeneous solution is required for high-resolution spectra.

Instrument Setup and Data Acquisition (Causality: Resolution and Accuracy):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Rationale: The

lock signal corrects for magnetic field drift, ensuring signal stability and accurate chemical

shift measurements.

Shim the magnetic field to achieve homogeneity. Rationale: Shimming optimizes the field,

resulting in sharp, well-resolved peaks, which is critical for accurate interpretation of

coupling patterns.

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans). Rationale:

Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing and Interpretation (Causality: Structural Verification):

Apply Fourier transform, phase correction, and baseline correction to the raw data.

Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm. Rationale: This

provides an accurate internal reference for all other chemical shifts.

Integrate all peaks to determine the relative number of protons for each signal.

Analyze the Spectrum:

COOH Proton: Look for a very broad singlet far downfield (typically >12 ppm). Its

integration should correspond to one proton.

N-H Proton: Expect a broad singlet, also downfield (often >11 ppm), integrating to one

proton.

Aromatic Protons: Analyze the region between ~7.0 and 8.0 ppm. Expect three distinct

signals corresponding to the protons at the C3, C4, C5, and C7 positions. The specific
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splitting patterns (e.g., doublets, doublet of doublets) will confirm the substitution pattern

on the indole ring. The integration of this region should sum to four protons.

Part 4: Safety and Handling
6-Bromoindole-2-carboxylic acid is classified as an irritant.[3][12]

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3][12][13]

Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.[3]

Store the compound in a tightly sealed container in a cool, dry place as recommended.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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